![molecular formula C14H12N8OS B6440843 3-cyclopropyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2549053-69-0](/img/structure/B6440843.png)
3-cyclopropyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
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Overview
Description
1,2,4-Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has attracted enormous attention . Synthetic design for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves primarily four routes . An efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .Molecular Structure Analysis
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .Chemical Reactions Analysis
The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles and triazolothiadiazines can vary widely depending on their specific structures and substituents .Mechanism of Action
Target of Action
The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase 1) is a key protein involved in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is a protein that plays a crucial role in cell growth and division .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these proteins disrupts the DNA repair process and cell growth, leading to cell death .
Biochemical Pathways
The compound affects the DNA repair and cell growth pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, leading to accumulation of DNA damage in the cells . By inhibiting EGFR, it disrupts the cell growth pathway, leading to inhibition of cell division .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of a carboxamide functionality, which is found in many clinically approved synthetic and naturally derived drugs .
Result of Action
The compound exhibits potent cytotoxic activities against cancer cells. For instance, it has been found to induce apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Safety and Hazards
Future Directions
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . It is hoped that this review article will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
3-cyclopropyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N8OS/c23-13(15-5-9-6-24-14-16-7-17-21(9)14)10-3-4-11-18-19-12(8-1-2-8)22(11)20-10/h3-4,6-8H,1-2,5H2,(H,15,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWFEWNPHAKSIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)C(=O)NCC4=CSC5=NC=NN45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
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